- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

97760-97-9 structure
Nome del prodotto:4-Iodo-2-trifluoromethylaniline
4-Iodo-2-trifluoromethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-5-iodobenzotrifluoride
- 4-iodo-2-(trifluoromethyl)aniline
- 4-iodo-2-trifluoromethyl-aniline
- 4-Iodo-2-trifluoroMethylaniline
- 4-iodo-2-trifluoromethylphenylamine
- Benzenamine, 4-iodo-2-(trifluoromethyl)-
- PubChem2772
- MAJKZNONEQIIGP-UHFFFAOYSA-N
- 2-(Trifluoromethyl)-4-iodoaniline
- SBB051746
- 4-Iodo-2-trifluoromethyl-phenylamine
- 4-iodo-2-(trifluoromethyl)phenylamine
- 4-iodo-2-(trifluoromethyl)ben
- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
- MFCD04972657
- SCHEMBL786516
- SB82334
- AC-26140
- DTXSID40391101
- AKOS000111256
- SY024083
- CS-0041150
- PS-7183
- EN300-339400
- 97760-97-9
- 4-Iodo-2-trifluoromethylaniline
-
- MDL: MFCD04972657
- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
- Chiave InChI: MAJKZNONEQIIGP-UHFFFAOYSA-N
- Sorrisi: FC(C1C(N)=CC=C(I)C=1)(F)F
Proprietà calcolate
- Massa esatta: 286.94200
- Massa monoisotopica: 286.942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 2.8
- Superficie polare topologica: 26
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.948
- Punto di fusione: No data available
- Punto di ebollizione: 262 ºC
- Punto di infiammabilità: 112 ºC
- Indice di rifrazione: 1.57
- PSA: 26.02000
- LogP: 3.47340
- Pressione di vapore: No data available
4-Iodo-2-trifluoromethylaniline Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
- Classe di pericolo:IRRITANT
4-Iodo-2-trifluoromethylaniline Dati doganali
- CODICE SA:2921420090
- Dati doganali:
Codice doganale cinese:
2921420090Panoramica:
2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Iodo-2-trifluoromethylaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A013033537-250mg |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Enamine | EN300-339400-0.5g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.5g |
$465.0 | 2025-03-18 | |
Enamine | EN300-339400-0.25g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.25g |
$447.0 | 2025-03-18 | |
TRC | I724785-250mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | PC2012-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
£15.00 | 2025-02-21 | |
eNovation Chemicals LLC | K89870-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 20g |
455.0CNY | 2021-08-04 | |
TRC | I724785-500mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 500mg |
$87.00 | 2023-05-18 | ||
Chemenu | CM118469-25g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95+% | 25g |
$54 | 2024-07-18 | |
Alichem | A013033537-1g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 1g |
$1519.80 | 2023-08-31 |
4-Iodo-2-trifluoromethylaniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
Riferimento
- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's ReagentChina, 2018, 20(13), 3732-3735,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
Riferimento
- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivativesZhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C
Riferimento
- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in AnilinesChemistrySelect, 2020, 5(39), 12148-12150,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Riferimento
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Riferimento
- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilinesTetrahedron Letters, 2017, 58(41), 3939-3941,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C
Riferimento
- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
4-Iodo-2-trifluoromethylaniline Raw materials
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- 1,1-Diphenylethylene
- SILVER, (TRIFLUOROMETHYL)-
- Sodium Triflinate
- Togni’s Reagent
- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide
- Trifluoroiodomethane
- N-(4-Iodophenyl)-2-pyridinecarboxamide
- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
- trimethyl(trifluoromethyl)silane
- N-Bromosuccinimide
- Butylated hydroxytoluene
- 4-Iodoaniline
4-Iodo-2-trifluoromethylaniline Preparation Products
4-Iodo-2-trifluoromethylaniline Letteratura correlata
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
97760-97-9 (4-Iodo-2-trifluoromethylaniline) Prodotti correlati
- 2172561-78-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanamine)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 1798413-94-1((2E)-N-2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide)
- 1207019-73-5(1-{3-4-(dimethylamino)phenylpropyl}-3-(2-methoxyethyl)urea)
- 1052535-30-4(N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide hydrochloride)
- 1877436-60-6(2-(2-chloro-6-nitrophenyl)-2-methylpropanoic acid)
- 633296-42-1(3-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide)
- 2138185-73-4(1H-Pyrrole-3-carboxylic acid, 5-(1,1-dimethylpropyl)-2-propyl-)
- 22413-01-0(Hexadecanoic acid,eicosyl ester)
- 1934411-90-1(3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
